molecular formula C14H14BrN3O2S B11439579 Ethyl ({6-[(4-bromophenyl)amino]pyrimidin-4-yl}sulfanyl)acetate

Ethyl ({6-[(4-bromophenyl)amino]pyrimidin-4-yl}sulfanyl)acetate

Cat. No.: B11439579
M. Wt: 368.25 g/mol
InChI Key: KSNZNVFXNCLSIO-UHFFFAOYSA-N
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Description

ETHYL 2-({6-[(4-BROMOPHENYL)AMINO]PYRIMIDIN-4-YL}SULFANYL)ACETATE is a complex organic compound that features a pyrimidine ring substituted with a 4-bromophenylamino group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({6-[(4-BROMOPHENYL)AMINO]PYRIMIDIN-4-YL}SULFANYL)ACETATE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the 4-Bromophenylamino Group: This step involves the nucleophilic substitution of a bromine atom on a phenyl ring with an amino group, followed by coupling with the pyrimidine core.

    Attachment of the Ethyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({6-[(4-BROMOPHENYL)AMINO]PYRIMIDIN-4-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

ETHYL 2-({6-[(4-BROMOPHENYL)AMINO]PYRIMIDIN-4-YL}SULFANYL)ACETATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers might explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ETHYL 2-({6-[(4-BROMOPHENYL)AMINO]PYRIMIDIN-4-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-BROMOPHENYL)ACETATE: This compound is structurally similar but lacks the pyrimidine ring and the amino group.

    4-BROMOANILINE: This compound contains the 4-bromophenylamino group but lacks the pyrimidine ring and the ethyl ester group.

Uniqueness

ETHYL 2-({6-[(4-BROMOPHENYL)AMINO]PYRIMIDIN-4-YL}SULFANYL)ACETATE is unique due to its combination of a pyrimidine ring, a 4-bromophenylamino group, and an ethyl ester group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14BrN3O2S

Molecular Weight

368.25 g/mol

IUPAC Name

ethyl 2-[6-(4-bromoanilino)pyrimidin-4-yl]sulfanylacetate

InChI

InChI=1S/C14H14BrN3O2S/c1-2-20-14(19)8-21-13-7-12(16-9-17-13)18-11-5-3-10(15)4-6-11/h3-7,9H,2,8H2,1H3,(H,16,17,18)

InChI Key

KSNZNVFXNCLSIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=NC(=C1)NC2=CC=C(C=C2)Br

Origin of Product

United States

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